molecular formula C21H20F3N5O2 B2555527 2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-3-yl]-N-[3-(trifluoromethyl)phenyl]acetamide CAS No. 1006785-76-7

2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-3-yl]-N-[3-(trifluoromethyl)phenyl]acetamide

Número de catálogo: B2555527
Número CAS: 1006785-76-7
Peso molecular: 431.419
Clave InChI: ZOVMUYSTOXRHQD-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-3-yl]-N-[3-(trifluoromethyl)phenyl]acetamide is a complex organic compound that features a pyrazole ring, a cyclopentapyrimidine core, and a trifluoromethylphenyl group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-3-yl]-N-[3-(trifluoromethyl)phenyl]acetamide typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting 3,5-dimethyl-1H-pyrazole with appropriate reagents under controlled conditions.

    Cyclopentapyrimidine Core Construction: This step involves the formation of the cyclopentapyrimidine core through cyclization reactions.

    Coupling with Trifluoromethylphenyl Group: The final step involves coupling the cyclopentapyrimidine intermediate with a trifluoromethylphenyl acetamide derivative.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography.

Análisis De Reacciones Químicas

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring and the cyclopentapyrimidine core.

    Reduction: Reduction reactions can be performed on the carbonyl groups present in the compound.

    Substitution: The trifluoromethylphenyl group can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Halogenating agents, nucleophiles, and electrophiles are used depending on the specific substitution reaction.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can be further utilized in different applications.

Aplicaciones Científicas De Investigación

Pharmacological Properties

  • Anticancer Activity :
    • Compounds with similar structural motifs have been investigated for their ability to inhibit cancer cell proliferation. The fused pyrazolo[1,5-a]pyrimidine structure is known for its selective protein inhibition capabilities and has been reported to exhibit significant anticancer activity in various studies .
  • Antimicrobial Properties :
    • Research indicates that derivatives of pyrazolo[1,5-a]pyrimidines possess antimicrobial properties. The incorporation of specific substituents can enhance these effects, making the compound a candidate for developing new antimicrobial agents .
  • Anti-inflammatory Effects :
    • The compound has shown promise in reducing inflammation through mechanisms that involve the inhibition of pro-inflammatory cytokines. This makes it a potential therapeutic agent for inflammatory diseases .

Case Study 1: Anticancer Activity Evaluation

A study evaluated the anticancer properties of a series of pyrazolo[1,5-a]pyrimidine derivatives against various cancer cell lines. The results indicated that compounds with modifications similar to those found in 2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo...] exhibited IC50 values in the micromolar range against breast and lung cancer cells .

Case Study 2: Antimicrobial Screening

In another investigation focused on antimicrobial activity, derivatives were tested against both Gram-positive and Gram-negative bacteria. The results showed that certain substitutions enhanced antibacterial efficacy significantly compared to standard antibiotics .

Mecanismo De Acción

The mechanism of action of 2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-3-yl]-N-[3-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparación Con Compuestos Similares

Similar Compounds

  • 2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine
  • Bis(2-ethyl-di(3,5-dimethyl-1H-pyrazol-1-yl))amine
  • 3-(4-isopropylphenyl)-5-methyl-1H-pyrazole

Uniqueness

What sets 2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-3-yl]-N-[3-(trifluoromethyl)phenyl]acetamide apart from similar compounds is its unique combination of a pyrazole ring, a cyclopentapyrimidine core, and a trifluoromethylphenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Actividad Biológica

The compound 2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-3-yl]-N-[3-(trifluoromethyl)phenyl]acetamide is a synthetic organic molecule with a complex structure that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrazole moiety fused with a cyclopentapyrimidine core and an acetamide side chain. Its structural complexity suggests diverse interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors involved in various biochemical pathways. The unique structure allows for selective binding, potentially leading to inhibition or modulation of target activities.

Anticancer Activity

Research indicates that derivatives of pyrazole and pyrimidine compounds exhibit significant anticancer properties. For instance:

  • In vitro studies have shown that similar compounds can induce apoptosis in cancer cell lines by activating caspase pathways and inhibiting cell proliferation .
  • Case Study : A derivative of the cyclopentapyrimidine scaffold was tested against breast cancer cells, demonstrating a dose-dependent reduction in cell viability .

Antimicrobial Properties

Compounds with similar frameworks have been reported to possess antimicrobial activities:

  • Mechanism : They disrupt bacterial cell wall synthesis or inhibit essential enzymes required for bacterial growth .
  • Case Study : A related pyrazolopyrimidine compound exhibited broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria .

Enzyme Inhibition

The compound may also act as an inhibitor of specific enzymes:

  • Example : Pyrazolo[1,5-a]pyrimidines have been shown to inhibit kinases involved in cancer signaling pathways .
  • Research Finding : Structural modifications in similar compounds enhanced their selectivity towards certain kinases, suggesting a promising avenue for drug development.

Data Tables

Activity TypeCompound TypeMechanism of ActionReference
AnticancerCyclopentapyrimidine DerivativeInduces apoptosis via caspase activation
AntimicrobialPyrazolopyrimidine CompoundDisrupts cell wall synthesis
Enzyme InhibitionKinase InhibitorSelective inhibition of cancer-related kinases

Propiedades

IUPAC Name

2-[2-(3,5-dimethylpyrazol-1-yl)-4-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-3-yl]-N-[3-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20F3N5O2/c1-12-9-13(2)29(27-12)20-26-17-8-4-7-16(17)19(31)28(20)11-18(30)25-15-6-3-5-14(10-15)21(22,23)24/h3,5-6,9-10H,4,7-8,11H2,1-2H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOVMUYSTOXRHQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NC3=C(CCC3)C(=O)N2CC(=O)NC4=CC=CC(=C4)C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20F3N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.